1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
CAS No.: 1171498-64-8
Cat. No.: VC7220124
Molecular Formula: C19H23N3O4
Molecular Weight: 357.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171498-64-8 |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 357.41 |
| IUPAC Name | 1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C19H23N3O4/c1-19(2,3)18(23)22-8-4-5-13(10-22)17-21-20-16(26-17)12-6-7-14-15(9-12)25-11-24-14/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
| Standard InChI Key | IIJVFRFPQPJKJJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Introduction
Potential Applications
Compounds with similar structural motifs have been studied for various biological activities:
-
Antibacterial Activity: The presence of the oxadiazole ring and benzo[d] dioxole group suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
-
Pharmacological Relevance: The combination of piperidine and oxadiazole rings is often explored in drug discovery for CNS disorders or as enzyme inhibitors.
-
Synthetic Intermediates: This compound could serve as an intermediate in synthesizing more complex molecules with tailored bioactivities.
Table 1: Structural Features and Their Implications
Research Gaps
While the compound's structure suggests significant potential in medicinal chemistry:
-
No specific experimental data (e.g., biological activity or synthesis methods) was found in the provided results.
-
Further studies are needed to evaluate its pharmacokinetics, toxicity profile, and specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume